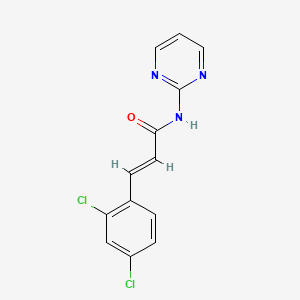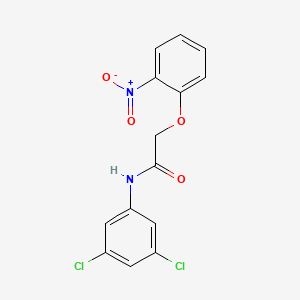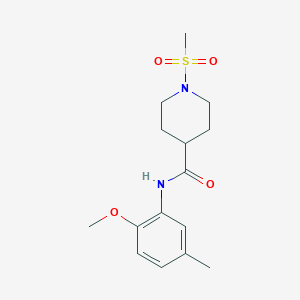![molecular formula C15H12F2N2O2S B5859958 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5859958.png)
3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, also known as DAPT, is a chemical compound that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. This pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. DAPT has been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other conditions.
作用机制
3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid works by inhibiting the Notch signaling pathway, which is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Notch signaling is dysregulated in many diseases, including cancer and Alzheimer's disease. By inhibiting this pathway, this compound can potentially slow down or stop the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to affect various signaling pathways, including the Wnt and Hedgehog pathways. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
实验室实验的优点和局限性
One advantage of using 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to use in research.
One limitation of using this compound in lab experiments is its solubility in aqueous solutions. This compound is relatively insoluble in water, which can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain therapeutic applications.
未来方向
There are several future directions for research involving 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid. One area of interest is the development of more potent and selective inhibitors of the Notch signaling pathway. Additionally, researchers are exploring the potential therapeutic applications of this compound in other diseases, including autoimmune disorders and viral infections. Finally, there is ongoing research into the mechanisms of action of this compound and its effects on various signaling pathways.
合成方法
3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid can be synthesized through a multi-step process involving the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the addition of 2,4-difluoroaniline and carbon disulfide. The resulting compound can then be further purified and crystallized to obtain this compound in its final form.
科学研究应用
3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in cancer and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In Alzheimer's disease research, this compound has been shown to inhibit the production of beta-amyloid plaques, which are believed to contribute to the development of the disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-[(2,4-difluorophenyl)carbamothioylamino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2S/c1-8-2-3-9(14(20)21)6-13(8)19-15(22)18-12-5-4-10(16)7-11(12)17/h2-7H,1H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMLCZWSNWURBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)
![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)


![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5859952.png)
![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5859970.png)



![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)